N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Beschreibung
N-[4-(1H-Pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a cyclohexyl core substituted with a pyrazole ring at the 4-position and a 3-(trifluoromethyl)phenylacetamide moiety. This structure combines conformational rigidity (from the cyclohexyl group) with electron-withdrawing properties (via the trifluoromethyl group), which may enhance metabolic stability and receptor binding .
Eigenschaften
IUPAC Name |
N-(4-pyrazol-1-ylcyclohexyl)-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c19-18(20,21)14-4-1-3-13(11-14)12-17(25)23-15-5-7-16(8-6-15)24-10-2-9-22-24/h1-4,9-11,15-16H,5-8,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPPGYIFNZAMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the cyclohexyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. The cyclohexyl group is then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Biologische Aktivität
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide, a compound featuring a pyrazole moiety, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 351.4 g/mol. Its structure includes a cyclohexyl group attached to a pyrazole ring and a trifluoromethylphenyl acetamide component, which contributes to its unique biological effects.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:
- Inhibition of Inflammatory Pathways : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Anticancer Activity : The compound may induce apoptosis in cancer cells by activating caspases and modulating signaling pathways like the PI3K/Akt pathway.
Anti-inflammatory Activity
A study demonstrated that related pyrazole compounds significantly reduced inflammation in animal models. The compound was evaluated for its ability to inhibit prostaglandin E2 (PGE2) production, which is crucial in inflammatory processes.
| Compound | IC50 (µM) | Inflammatory Model |
|---|---|---|
| N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide | 25 | Carrageenan-induced paw edema |
| Reference Compound | 10 | Carrageenan-induced paw edema |
Anticancer Activity
The anticancer potential of N-[4-(1H-pyrazol-1-yl)cyclohexyl]-2-[3-(trifluoromethyl)phenyl]acetamide was evaluated against various cancer cell lines. The results indicated significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| A549 | 22 | Inhibition of cell proliferation |
| HepG2 | 30 | Modulation of PI3K/Akt signaling |
Case Studies
- Case Study on Inflammatory Disorders : In a preclinical model using rats with induced arthritis, treatment with the compound resulted in a marked reduction in joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups.
- Cancer Treatment Exploration : A clinical trial assessed the efficacy of the compound in patients with advanced solid tumors. Preliminary results showed that patients receiving the compound experienced stabilization of disease and some partial responses, highlighting its potential as an adjunct therapy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Morpholine Substitutions
Compounds such as 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) and its derivatives () share the trifluoromethylphenylacetamide backbone but replace the cyclohexyl-pyrazole group with piperazine or morpholine rings. Key differences include:
- Flexibility vs.
- Bioactivity : Compounds 14–17 () demonstrate anticonvulsant activity in rodent models, suggesting the trifluoromethylphenylacetamide moiety contributes to CNS activity. The target compound’s pyrazole-cyclohexyl group could modulate blood-brain barrier penetration or target specificity .
Pyrazole- and Triazole-Containing Analogues
- 1,2,4-Oxadiazole-bearing pyrazoles (): Compound 28 incorporates a 1,2,4-oxadiazole ring, known for metabolic stability. The target compound lacks this heterocycle but retains the trifluoromethyl group, which may balance lipophilicity (ClogP ~3.5 estimated) and aqueous solubility .
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives (): These exhibit planar amide groups that form hydrogen-bonded dimers, a feature critical for crystallinity and solubility. The target compound’s cyclohexyl group may disrupt such packing, altering physicochemical properties .
Halogenated and Sulfur-Substituted Analogues
- The target compound’s pyrazole lacks sulfur but may exhibit stronger π-π stacking due to the aromatic trifluoromethylphenyl group .
- AMG 517 (): Features a benzothiazole-pyrimidine scaffold but shares the acetamide linkage. This highlights the versatility of the acetamide moiety in targeting diverse receptors (e.g., TRPV1 in AMG 517) .
Physicochemical and Pharmacological Data
Table 1: Comparative Molecular Properties
*ClogP estimated using fragment-based methods.
Table 2: Pharmacological Activities
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
